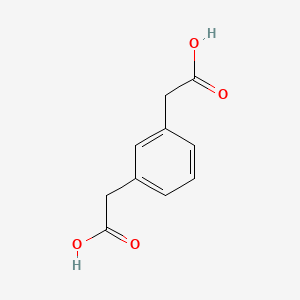

m-Phenylenediacetic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[3-(carboxymethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)5-7-2-1-3-8(4-7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYYIJNDPMFMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173527 | |

| Record name | Acetic acid, 2,2'-(m-phenylene)di- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19806-17-8 | |

| Record name | 1,3-Benzenediacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19806-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Phenylenediacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019806178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Benzenediacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2'-(m-phenylene)di- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenylenediacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-PHENYLENEDIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQX9GRV3OO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization of M Phenylenediacetic Acid

Synthetic Methodologies for m-Phenylenediacetic Acid

The creation of this compound can be achieved through several routes, ranging from traditional multi-step chemical processes to more modern, greener alternatives.

Traditional Synthetic Routes

Historically, the synthesis of this compound has relied on robust and well-established chemical transformations. One of the most common pathways begins with m-xylene (B151644), which is first converted to m-phenylenediacetonitrile. This dinitrile intermediate is then subjected to hydrolysis to yield the final diacid product.

A primary traditional method involves the hydrolysis of m-phenylenediacetonitrile. This reaction is typically carried out under basic conditions. For instance, the analogous hydrolysis of p-phenylenediacetonitrile derivatives is achieved by refluxing with a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol. google.com The reaction proceeds until the evolution of ammonia (B1221849) gas ceases, indicating the complete conversion of the nitrile groups to carboxylates. Subsequent acidification of the cooled reaction mixture precipitates the dicarboxylic acid.

Another established, albeit potentially less direct, route is the oxidation of m-xylene. While vigorous oxidation of m-xylene typically leads to isophthalic acid, carefully controlled oxidation of the methyl groups can yield the desired this compound. nih.govresearchgate.net This pathway often involves multiple steps and careful selection of oxidizing agents to prevent over-oxidation to the aromatic dicarboxylic acid.

Table 1: Overview of Traditional Synthesis Routes

| Starting Material | Intermediate | Key Transformation | Typical Reagents |

| m-Xylene | m-Phenylenediacetonitrile | Hydrolysis | Potassium Hydroxide, Ethylene Glycol |

| m-Xylene | m-Tolualdehyde / m-Toluic acid | Side-chain Oxidation | Various oxidizing agents |

Environmentally Benign Synthesis Approaches

In line with the principles of green chemistry, efforts have been directed towards developing more sustainable methods for chemical synthesis. synthiaonline.comrsc.orgpjoes.com For this compound, this includes the use of biocatalysts and safer solvent systems.

A significant advancement is the use of nitrilase enzymes for the conversion of nitriles to carboxylic acids. lookchem.com This biocatalytic approach offers a green alternative to harsh chemical hydrolysis. Nitrilases can operate in aqueous media under mild temperature and pH conditions, reducing energy consumption and avoiding the use of corrosive reagents. The enzymatic hydrolysis of m-phenylenediacetonitrile would produce this compound with high specificity and minimal waste. lookchem.comresearchgate.net

Synthesis of this compound Derivatives

The two carboxylic acid groups of this compound are key functional handles that allow for the synthesis of a wide array of derivatives, primarily through esterification and amidation reactions.

Carboxylic Acid Functionalization

The transformation of the carboxylic acid moieties is central to the utility of this compound in various applications, including the synthesis of polymers and fine chemicals. lookchem.com

Esterification converts the carboxylic acid groups into esters, modifying the compound's solubility and reactivity. The Fischer esterification method is a classic approach, where the diacid is refluxed with an alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid. cdnsciencepub.com This reaction can be used to produce the corresponding diethyl m-phenylenediacetate.

More specialized esters can also be synthesized. For example, reactions with fluorinated alcohols have been reported, yielding esters with unique properties that are useful in materials science and electronics. google.com One such reaction involves the esterification of a phenylenediacetic acid with 1,1,1,3,3,3-hexafluoro-2-propanol. google.com

Table 2: Examples of Esterification Reactions

| Reactant | Catalyst/Conditions | Product |

| Ethanol | Concentrated Sulfuric Acid, Reflux | Diethyl m-phenylenediacetate |

| 1,1,1,3,3,3-Hexafluoro-2-propanol | Acid Catalyst | Bis(1,1,1,3,3,3-hexafluoro-2-propyl) m-phenylenediacetate |

The reaction of this compound with amines to form amides is fundamental to the production of polyamides and other complex molecules. Direct amidation can be challenging and often requires activating agents or harsh conditions. However, modern catalytic methods have been developed to facilitate this transformation more efficiently.

One effective method involves the use of boric acid as a green, inexpensive, and mild catalyst. orgsyn.org This approach allows for the direct formation of amides from carboxylic acids and amines under relatively benign conditions, preserving stereogenic centers if present. A specific example includes the boric acid-catalyzed reaction between 1,3-phenylene diacetic acid and N-methylhydroxylamine to form the corresponding dihydroxamic acid. orgsyn.org

For more challenging couplings, specialized reagents have been developed. For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective reagent for the direct amidation of a wide variety of carboxylic acids and amines. acs.org This method can be applied to this compound to synthesize amides with various primary and secondary amines. In the context of polymer chemistry, this compound can be reacted with diamines to form semiaromatic polyamides, a process analogous to the synthesis of polyamides from its para-isomer.

Table 3: Examples of Amidation Reactions

| Amine | Catalyst/Reagent | Product Type |

| N-methylhydroxylamine | Boric Acid | Dihydroxamic acid |

| Various primary/secondary amines | B(OCH₂CF₃)₃ | Diamide |

| Aliphatic Diamines | Heat (Melt polymerization) | Polyamide |

Structural Characterization and Analysis of M Phenylenediacetic Acid and Its Complexes

Crystallographic Studies of m-Phenylenediacetic Acid

The foundational understanding of how this compound assembles in the solid state is derived from crystallographic studies. These investigations reveal the molecule's intrinsic conformational preferences and the non-covalent interactions that govern its packing.

Single Crystal X-ray Diffraction Analysis

Below is a table summarizing the key crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.653(2) |

| b (Å) | 9.2559(19) |

| c (Å) | 9.300(2) |

| α (°) | 90 |

| β (°) | 108.01(3) |

| γ (°) | 90 |

| Volume (ų) | 871.1(3) |

| Z | 4 |

Data sourced from a representative crystallographic study of this compound.

Coordination Chemistry of this compound

The dicarboxylate nature of this compound makes it an excellent candidate for use as an organic linker in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The flexible methylene (B1212753) spacers between the phenyl ring and the carboxylate groups allow for a degree of conformational freedom, which can lead to diverse and interesting network topologies upon coordination to metal centers.

Metal-Organic Frameworks (MOFs) incorporating this compound Linkers

The strategic use of this compound as a linker has led to the successful synthesis of a variety of MOFs with different metal ions and, consequently, different structural and functional properties.

Researchers have successfully incorporated this compound (often denoted as m-pda in the context of its deprotonated form in MOFs) into frameworks with a range of metal centers.

Zinc(II): Several studies have focused on the synthesis of Zn(II)-based MOFs using this compound, often in conjunction with other auxiliary ligands. For instance, a zinc(II) coordination polymer, [Zn₂(mpda)₂(mbib)₂]·2H₂O, has been synthesized hydrothermally, where mbib is 1,3-bis(imidazolyl)benzene. rsc.org In this structure, the flexible cis-conformation of the mpda and mbib ligands act as "V"-type building blocks, linking the Zn(II) atoms to form a one-dimensional loop chain. rsc.org

Manganese(II): The use of this compound with manganese(II) has also been explored. In one example, a manganese(II) coordination polymer, [Mn₂(mpda)₂(phen)₂] (where phen is 1,10-phenanthroline), was synthesized under hydrothermal conditions. This compound features double-twist chains of binuclear manganese units sustained by double carboxylate bridges from the mpda ligands and π-π stacking of the phenanthroline ligands. acs.org

Nickel(II): Nickel(II) has been incorporated into coordination polymers with this compound. For example, a one-dimensional loop-containing chain structure is formed in a Ni(II) complex where the mpda²⁻ ligand possesses a cis-conformation and acts as a "V" type building block in conjunction with the 1,3-bis(imidazolyl)benzene (mbib) ligand. researchgate.net

Lanthanides: The larger and more variably coordinating lanthanide ions have also been used to construct MOFs with phenylenediacetic acid isomers. While much of the work has focused on the 1,2- and 1,4-isomers, there are reports of coordination polymers involving 1,3-phenylenediacetic acid with lanthanides. mdpi.comuasz.snzendy.ionih.govasianpubs.orgiucr.org The flexible nature of the m-pda ligand can accommodate the high coordination numbers typical of lanthanide ions, leading to complex three-dimensional networks.

The positional isomerism of the carboxylic acid groups on the phenyl ring of phenylenediacetic acid (ortho-, meta-, and para-) has a profound impact on the resulting topology of the MOF. The different spatial arrangement of the coordinating groups directs the assembly of the metal-ligand framework in distinct ways.

For example, in a series of Zn(II) and Cd(II) coordination polymers, the use of 1,2- (opda), 1,3- (mpda), and 1,4- (ppda) phenylenediacetic acid with bis(imidazole) co-ligands resulted in structures with different dimensionalities and network topologies. rsc.org While the 1,2- and 1,4- isomers, in combination with the co-ligands, tended to form 2D layers that stack into 3D supramolecular architectures, the 1,3-isomer (mpda) in the [Zn₂(mpda)₂(mbib)₂]·2H₂O complex led to the formation of 1D looped chains. rsc.org

Similarly, in a study of Co(II)/Ni(II) complexes, the coordination modes and conformations of the flexible phenylenediacetic acid isomers were key to the structural diversity observed. researchgate.net The cis-conformation of the m-pda²⁻ and p-pda²⁻ ligands in Ni(II) complexes resulted in 1D looped chains, while the use of different metal ions and co-ligands with these isomeric linkers produced a variety of 1D and 2D coordination polymers. researchgate.net The steric effects of the flexible isomeric phenylenediacetic acids also play a crucial role in determining the final structure of lead(II) coordination polymers. semanticscholar.org These findings underscore the principle that subtle changes in ligand geometry can be a powerful tool for rationally designing MOFs with desired network topologies. mdpi.commdpi.com

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | 1,3-Phenylenediacetic acid |

| o-Phenylenediacetic acid | 1,2-Phenylenediacetic acid |

| p-Phenylenediacetic acid | 1,4-Phenylenediacetic acid |

| H₂mpda | This compound |

| H₂opda | o-Phenylenediacetic acid |

| H₂ppda | p-Phenylenediacetic acid |

| mpda²⁻ | m-Phenylenediacetate |

| opda²⁻ | o-Phenylenediacetate |

| ppda²⁻ | p-Phenylenediacetate |

| mbib | 1,3-bis(imidazolyl)benzene |

| phen | 1,10-phenanthroline |

| Zn(II) | Zinc(II) |

| Mn(II) | Manganese(II) |

| Ni(II) | Nickel(II) |

| La(III) | Lanthanum(III) |

| Pr(III) | Praseodymium(III) |

| Nd(III) | Neodymium(III) |

| Sm(III) | Samarium(III) |

| Eu(III) | Europium(III) |

| Gd(III) | Gadolinium(III) |

| Tb(III) | Terbium(III) |

| Dy(III) | Dysprosium(III) |

| Ho(III) | Holmium(III) |

| Er(III) | Erbium(III) |

| Cd(II) | Cadmium(II) |

| Co(II) | Cobalt(II) |

| Pb(II) | Lead(II) |

Discrete Metal Complexes of this compound

Discrete metal complexes of this compound can be synthesized through various methods, including solvothermal reactions and solution-based approaches at room temperature. acs.org The choice of solvent, temperature, and the stoichiometry of the reactants can influence the final product. For example, hydro(solvo)thermal methods are often employed as they can facilitate the crystallization of products, even from sparingly soluble precursors.

Characterization of these discrete complexes is typically achieved through a combination of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the coordination environment of the metal center. acs.org Elemental analysis is used to confirm the empirical formula of the synthesized complex. Infrared (IR) spectroscopy is a valuable tool for identifying the coordination of the carboxylate groups to the metal ion. acs.org

An example of the synthesis of a discrete complex involves the reaction of a tetranuclear copper(II) complex with this compound, which resulted in the formation of a discrete tetracopper(II) cationic complex, Cu₄{μ-(α-d-Glc-1P)}₂{μ-m-C₆H₄(CH₂COO)(CH₂COOH)}₂(bpy)₄₂. acs.org This complex was characterized by X-ray crystallography. acs.org

The dicarboxylate ligand derived from this compound exhibits remarkable versatility in its coordination to metal centers, a key factor contributing to the structural diversity of its complexes. rsc.org The flexibility of the methylene spacers allows the carboxylate groups to adopt various orientations, leading to a range of coordination modes. mdpi.com

Some of the observed coordination modes include:

Monodentate: Where only one oxygen atom of the carboxylate group binds to a metal center. researchgate.net

Bidentate:

Chelating: Both oxygen atoms of a single carboxylate group bind to the same metal center. mdpi.com

Bridging: The two oxygen atoms of a carboxylate group bridge two different metal centers. mdpi.com

Tridentate and Tetradentate: In some cases, the carboxylate groups can exhibit higher denticity, coordinating to multiple metal centers. doi.org

The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the presence of auxiliary ligands, and the reaction conditions. rsc.org For example, in a series of zinc(II) complexes with isomeric phenylenediacetic acids and dipyridyl ligands, five different coordination modes of the pda ligands were identified. The structural diversity of these complexes was primarily attributed to the different coordination modes and conformations of the flexible phenylenediacetic acid ligands. rsc.org

| Coordination Mode | Description | Example Complex System | Reference |

|---|---|---|---|

| Monodentate | One oxygen of the carboxylate binds to a metal. | Mn(II) complex with 1,4-pda and phenanthroline | researchgate.net |

| Bidentate Chelating | Both oxygens of a carboxylate bind to the same metal. | Zn(II) complex with 1,4-pda and bpee | mdpi.com |

| Bidentate Bridging | Oxygens of a carboxylate bridge two metals. | Zn(II) complex with 1,4-pda and bpee | mdpi.com |

| Tridentate | Carboxylate group coordinates to three metal centers. | Zn(II) complex with o-pda and pbmeix | doi.org |

| Tetradentate | Carboxylate group coordinates to four metal centers. | Cd(II) complex with o-pda and pbmeix | doi.org |

Spectroscopic Analysis in Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the characterization of this compound and its metal complexes, providing valuable information about the coordination environment of the carboxylate groups. acs.org The positions of the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate (COO⁻) group are particularly diagnostic.

In the IR spectrum of the free this compound, the characteristic C=O stretching vibration of the carboxylic acid group is observed. Upon deprotonation and coordination to a metal center, this band disappears and is replaced by the asymmetric and symmetric stretching bands of the carboxylate group. researchgate.net The separation between the asymmetric and symmetric stretching frequencies (Δν = νas - νs) can provide insights into the coordination mode of the carboxylate ligand.

For example, in a series of Zn(II) complexes with phenylenediacetic acid isomers, the characteristic bands for the asymmetric stretching vibrations of the carboxylate groups were observed in the range of 1630–1520 cm⁻¹, while the symmetric stretching vibrations appeared in the range of 1490–1300 cm⁻¹. The calculated Δν values were in good agreement with the coordination modes determined by X-ray crystallography. The IR spectra of these complexes also show other characteristic bands, such as the C-H stretching of the methylene groups (around 3050–2900 cm⁻¹) and broad bands corresponding to the O-H vibrations of coordinated or lattice water molecules (around 3400 cm⁻¹). researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| ν(OH) of water | ~3400 | Stretching vibration of coordinated or lattice water | researchgate.net |

| ν(CH₂) | 3050-2900 | Stretching vibration of methylene groups in pda ligand | |

| νas(COO⁻) | 1630-1520 | Asymmetric stretching of coordinated carboxylate group | |

| νs(COO⁻) | 1490-1300 | Symmetric stretching of coordinated carboxylate group | |

| ν(C=N), ν(C=C) | 1510-1450 | Aromatic ring vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound. The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming its structural integrity.

Analysis of this compound in a deuterated solvent, such as dimethyl sulfoxide (B87167) (DMSO-d₆), reveals characteristic signals corresponding to the aromatic protons, the methylene (-CH₂) protons, and the carboxylic acid (-COOH) protons. chemicalbook.comscispace.com The aromatic region of the spectrum is particularly informative. Due to the meta-substitution pattern on the benzene (B151609) ring, a complex splitting pattern is typically observed. The molecule contains three types of aromatic protons and one unique proton positioned between the two acetic acid groups.

Quantum chemical computations using methods like Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set have been employed to calculate the theoretical ¹H NMR chemical shifts of this compound. uni-regensburg.de These calculated values serve as a valuable reference for the assignment of experimental spectra and provide deeper insight into the electronic structure of the molecule. uni-regensburg.de The comparison between experimental and theoretical data generally shows good agreement, validating both the computational models and the experimental findings. uni-regensburg.de

The key resonances in the ¹H NMR spectrum of this compound are summarized in the table below.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.3 | Singlet (broad) | 2H | -COOH |

| ~7.25 | Multiplet | 3H | Ar-H |

| ~7.15 | Singlet | 1H | Ar-H |

| ~3.55 | Singlet | 4H | -CH ₂- |

| Note: Data is compiled from typical values and may vary based on solvent and concentration. The spectrum is typically recorded in DMSO-d₆. chemicalbook.comscispace.com |

The broad singlet observed at a downfield shift (around 12.3 ppm) is characteristic of the acidic protons of the two carboxylic acid groups. The four protons of the two equivalent methylene groups appear as a sharp singlet at approximately 3.55 ppm. The aromatic protons, due to their distinct electronic environments, typically appear as a complex multiplet and a singlet in the range of 7.15-7.25 ppm.

Advanced Applications and Functional Studies of M Phenylenediacetic Acid and Its Derivatives

Catalytic Applications

The incorporation of m-phenylenediacetic acid into various catalytic systems has been shown to enhance performance, stability, and recyclability. It serves as a crucial building block for both heterogeneous and homogeneous catalysts.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is critical in determining the final structure and properties of the MOF. The isomeric phenylenediacetate ligands, including 1,3-phenylenediacetic acid (this compound), have been instrumental in directing the assembly of novel coordination networks. rsc.org

In one study, the reaction of Cu(II) salts with a flexible N,N′-di(3-pyridyl)suberoamide ligand in the presence of 1,3-phenylenediacetic acid led to the formation of a five-fold interpenetrated 3D structure with a (65·8)-cds topology. rsc.org This demonstrates the significant role of the m-phenylenediacetate ligand's geometry in dictating the complex supramolecular architecture. rsc.org Such frameworks, with their high surface area and accessible metal sites, are promising candidates for heterogeneous catalysis. scispace.com MOFs can act as solid Lewis acids or as catalysts for oxidation reactions, leveraging their high density of transition metals and, in some cases, coordinatively unsaturated sites. scispace.comuzh.ch

For instance, Co-MOF-based composites prepared with 1,3-phenylenediacetic acid have been investigated as photocatalysts. bohrium.com These materials can be used to activate peroxymonosulfate (B1194676) for the degradation of organic pollutants, showcasing the potential of this compound-derived MOFs in environmental remediation. bohrium.com The stability of such MOFs over a wide pH range further enhances their applicability as robust heterogeneous catalysts. acs.orgresearchgate.net

While MOFs represent a key area of heterogeneous catalysis, derivatives of this compound have also been employed in homogeneous systems. A notable example is the development of a universal platform for catalyst recovery that can be applied to various catalytic transformations. google.com In this system, a diene derived from this compound is used to create a "m-GAP" ligand system. This system can be incorporated into existing catalysts, such as those used for Suzuki-Miyaura coupling reactions, to render them recyclable. google.com Although the active catalytic species in such reactions are often homogeneous in nature, the m-GAP system facilitates recovery, bridging the gap between high efficiency and catalyst reusability. google.com

The catalytic utility of this compound and its isomers is evident in several specific organic transformations.

Coupling Reactions: Palladium catalysts modified with the m-GAP ligand, derived from this compound, have been successfully used in Suzuki-Miyaura cross-coupling reactions. google.com These reactions are fundamental in organic synthesis for creating carbon-carbon bonds. The platform is also suggested to be applicable to other significant transformations like Negishi, Sonogashira, and Heck couplings. google.com While not involving the meta isomer, related studies show that coordination polymers of Cu(II) and Cd(II) with 1,4-phenylenediacetic acid can catalyze A³ coupling reactions, which involve an aldehyde, an alkyne, and an amine to form propargylamines. scispace.combcrec.id In one case, a Mn(II) complex with 1,4-phenylenediacetate showed catalytic activity for the coupling of benzaldehyde, phenylacetylene, and piperidine, achieving a yield of 72.2%. bcrec.idresearchgate.net

Table 1: Examples of Catalytic Reactions Utilizing Phenylenediacetic Acid Derivatives

| Catalyst System | Ligand Isomer | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| mGAP-Pd | This compound | Suzuki-Miyaura Coupling | Catalyst system demonstrates good performance and recyclability. | google.com |

| Mn(II) complex | 1,4-Phenylenediacetic acid | A³ Coupling | Maximum propargylamine (B41283) yield of 72.2% after 12h at 120 °C. | bcrec.idresearchgate.net |

| Cu(II) coordination polymer | 1,4-Phenylenediacetic acid | A³ Coupling | Good catalytic activity with a maximum yield of 54.3%. | bcrec.id |

| Co(II)-MOFs | 1,4-Phenylenediacetic acid | Alkene Epoxidation | Exhibits high catalytic activity and good catalyst stability. | researchgate.netacs.org |

Epoxidation Reactions: The epoxidation of alkenes is a crucial reaction for producing epoxides, which are valuable industrial intermediates. leah4sci.com The mechanism often involves a concerted, one-step process using a peroxyacid like m-CPBA. leah4sci.comyoutube.com In the realm of heterogeneous catalysis, Co(II)-based MOFs constructed using 1,4-phenylenediacetic acid have been shown to be highly active catalysts for the epoxidation of various alkenes in the presence of tert-butyl hydroperoxide (TBHP). researchgate.net The desolvated form of these MOFs, which possess open Co(II) sites, are particularly effective and stable heterogeneous catalysts for these oxidation reactions. researchgate.net

A significant advantage of using ligands like this compound to construct catalysts, particularly MOFs, is the enhanced stability and potential for recyclability. scispace.com The m-GAP system, derived from this compound, was specifically designed to confer recyclability to homogeneous catalysts. google.com MOFs built with phenylenediacetate linkers often exhibit high thermal and chemical stability. acs.orgresearchgate.net For example, certain Ln-MOFs (Lanthanide-MOFs) are stable in a pH range of 3 to 12 and can be recycled multiple times for catalytic or sensing applications without significant loss of performance. acs.org Similarly, Co(II)-based MOFs using the para-isomer of phenylenediacetic acid demonstrate good catalyst stability and can be reused in epoxidation reactions. researchgate.netacs.org The ability to easily separate the catalyst from the reaction mixture and reuse it is a key principle of green chemistry, making these systems economically and environmentally attractive. bcrec.id

Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. mdpi.com this compound and its isomers are powerful tools in this field, acting as structural directors and participating in molecular recognition events.

Molecular recognition is the specific interaction between two or more molecules through noncovalent forces like hydrogen bonding and π-stacking. The design of synthetic receptors for specific guest molecules is a central theme in supramolecular chemistry.

Derivatives of this compound have been used to create helix-like synthetic receptors designed for anion recognition. mdpi.com In one study, a receptor incorporating a rigid helix-forming subunit derived from 1,3-phenylenediacetic acid was investigated for its ability to bind various anions. This work highlights the potential to design receptors that can form specific hydrogen bonds with target molecules, such as perrhenate. mdpi.com

The isomeric nature of phenylenediacetic acids plays a crucial role in directing the final architecture of coordination polymers. rsc.org The distinct geometries of ortho-, meta-, and para-phenylenediacetic acid lead to vastly different supramolecular structures when combined with the same metal ions and co-ligands. For example, using a flexible N,N′-di(3-pyridyl)suberoamide ligand and Cu(II), the isomers produce unique networks:

1,2-phenylenediacetic acid (ortho) forms a single 3D net.

1,3-phenylenediacetic acid (meta) results in a 5-fold interpenetrated 3D structure.

1,4-phenylenediacetic acid (para) creates the first-known example of a 1D self-catenated coordination network. rsc.org

This demonstrates a clear case of molecular recognition, where the information encoded in the ligand's geometry is translated into a specific and complex supramolecular array. Studies on co-crystals of 1,4-phenylenediacetic acid with molecules like 2-aminopyrimidine (B69317) further illustrate how dicarboxylic acids form predictable hydrogen-bonded assemblies. tandfonline.com

Design of Hydrogen Bonding Motifs

The specific geometry of this compound, with its two carboxylic acid groups positioned in a 1,3-substitution pattern on the benzene (B151609) ring, plays a crucial role in determining its hydrogen bonding behavior. This arrangement allows for the formation of distinct and predictable supramolecular structures.

In a study involving the reaction of 1,3-phenylenediacetic acid (1,3-phdaH2) with pyridine (B92270) (Py), a crystalline product with the formula [PyH+][1,3-dphaH–] was formed. chem-soc.si X-ray analysis of this compound revealed a moderately strong hydrogen bond between the pyridine nitrogen and an oxygen atom of one of the carboxylic acid groups, with an N···H···O distance of 2.539(2) Å. chem-soc.si In this structure, the hydrogen atom is positioned almost halfway between the nitrogen and oxygen atoms. chem-soc.si This indicates a structure that is intermediate between a pure salt and a pure co-crystal. chem-soc.si Furthermore, O-H···O interactions link the 1,3-phenylenediacetic acid residues, forming chains within the crystal lattice. chem-soc.si The formation of these chains is a common motif in the solid-state structures of carboxylic acids, though dimers are more prevalent. chem-soc.si

The reaction of the isomeric 1,2-phenylenediacetic acid with pyridine results in a different product, a co-crystal containing a protonated pyridine molecule, a semi-1,2-phenylenediacetate ion, and a neutral 1,2-phenylenediacetic acid molecule. chem-soc.si In this case, the 1,2-phenylenediacetic acid species assemble into double-chains through O–H···O hydrogen bonds, to which the pyridinium (B92312) cations are attached. chem-soc.si

Self-Assembly Processes

The capacity of this compound to act as a versatile building block is evident in its application in self-assembly processes, leading to the formation of complex, higher-order structures such as metal-organic frameworks (MOFs) and functional biomaterials. nih.gov The flexible nature of the carboxymethyl groups attached to the rigid phenyl ring allows for a variety of coordination modes with metal ions. mdpi.com

In the realm of MOFs, this compound and its isomers are used as organic linkers that connect metal ions or clusters to form extended networks. researchgate.net For instance, a series of zinc(II) coordination polymers have been synthesized using the three isomers of phenylenediacetic acid in combination with dipyridyl ligands. The specific isomer of the phenylenediacetic acid used was found to be a key factor in determining the final structure and topology of the resulting metal-ligand coordination polymer. For example, the reaction of zinc(II) salts with 1,3-phenylenediacetic acid and 4,4′-bipyridine resulted in a one-dimensional double-chain structure that further assembles into a 2D network through hydrogen bonding interactions.

Another significant application of this compound in self-assembly is the functionalization of collagen. nih.gov In one study, type I collagen was functionalized with 1,3-phenylenediacetic acid to create covalently crosslinked hydrogels. nih.gov This process involves the reaction of the carboxylic acid groups of this compound with the lysine (B10760008) residues of collagen. nih.gov The bifunctional nature of the this compound molecule allows it to act as a crosslinker, promoting the formation of a stable network between collagen molecules. nih.gov This self-assembly process results in hydrogels with enhanced thermo-mechanical properties and controlled degradation, while preserving the essential triple-helical conformation of the collagen. nih.govresearchgate.net

Biomedical and Biological Activity Research

Derivatives of phenylenediacetic acid have been investigated for their potential to inhibit enzymes of medical importance, such as β-lactamases. These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics, as they hydrolyze the amide bond in the characteristic β-lactam ring of this class of drugs. nih.govnih.gov The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a critical strategy to combat antibiotic resistance. nih.gov

A study comparing the β-lactamase inhibitory activity of several phthalic acid derivatives included 1,2-phenylenediacetic acid, an isomer of this compound. winona.edu This research suggested that the distance between the carboxyl groups on the phenyl ring could influence the inhibitory activity against β-lactamase. winona.edu While all the tested phthalic acid derivatives, including 1,2-phenylenediacetic acid, demonstrated the ability to inhibit β-lactamase, the concentration required for inhibition was high, suggesting they are unlikely to be developed for clinical use. winona.edu The study inferred that the carboxyl groups were a major factor in the inhibitory function. winona.edu

This compound has been successfully employed as a crosslinking agent to functionalize and enhance the properties of biomaterials, most notably collagen hydrogels, for applications in tissue engineering. nih.govresearchgate.netnih.gov The covalent functionalization of type I collagen with 1,3-phenylenediacetic acid results in the formation of robust hydrogel networks. nih.gov This chemical crosslinking strategy has been shown to significantly improve the material's properties compared to standard crosslinking methods using agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). nih.govresearchgate.net

The incorporation of the aromatic this compound segment into the collagen network leads to a number of beneficial changes in the hydrogel's characteristics. Research has demonstrated that these functionalized hydrogels exhibit a decreased swelling ratio and enhanced thermo-mechanical properties. nih.govresearchgate.netnih.gov For instance, the denaturation temperature, a measure of thermal stability, is increased in the this compound-crosslinked hydrogels. nih.govresearchgate.net

Furthermore, these hydrogels show improved stability in physiological conditions. When incubated in simulated body fluid, they display minimal mass loss compared to EDC-crosslinked collagen, which shows significant degradation. nih.govresearchgate.net Importantly, the functionalization process with this compound preserves the native triple-helical conformation of the collagen, which is crucial for its biological function. nih.govresearchgate.net The resulting biocompatible collagen hydrogels have been shown to be well-tolerated by cells, making them attractive materials for mineralized tissue applications. nih.govnih.gov

Below is a table summarizing the improved properties of collagen hydrogels functionalized with 1,3-phenylenediacetic acid (Collagen-Ph) compared to those crosslinked with EDC.

| Property | Collagen-Ph | Collagen-EDC | Reference |

| Crosslinking Degree (C) | 87-99 mol% | Lower than Collagen-Ph | nih.govresearchgate.net |

| Swelling Ratio (SR) | 823-1285 wt% | Higher than Collagen-Ph | nih.govnih.gov |

| Denaturation Temp. (Td) | 80-88 °C | Lower than Collagen-Ph | nih.gov |

| Young's Modulus (E) | 28-35 kPa | Lower than Collagen-Ph | nih.gov |

| Mass Loss (in SBF) | 5-11 wt% | 33-58 wt% | nih.govnih.gov |

Table 1: Comparison of properties between collagen hydrogels crosslinked with 1,3-phenylenediacetic acid (Collagen-Ph) and EDC.

This compound serves as a starting material in the synthesis of novel compounds with potential applications as cytostatic drugs, which are agents that inhibit cell growth and proliferation. One area of research has focused on the development of new heterocyclic bis-pentamethinium salts that target both the interleukin-6 receptor (IL-6R) and mitochondria. mdpi.com

In a synthetic pathway, this compound is first reacted with phosphorus oxychloride in dimethylformamide (DMF) to produce a bis-vinamidinium salt. mdpi.com This intermediate is then hydrolyzed with aqueous sodium hydroxide (B78521) to yield the corresponding bis-malondialdehyde. mdpi.com In the final step, this bis-malondialdehyde is reacted with 1,2,3,3-tetramethyl-3H-indol-1-ium iodide to form the target bis-pentamethinium salts. mdpi.com These complex molecules are being investigated for their potential to act as dual-activity cytostatic agents. mdpi.com

This compound and its derivatives have been included in datasets for the development of quantitative structure-activity relationship (QSAR) models. jchemlett.com QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. jchemlett.comnih.gov These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds. jchemlett.com

In one such study, a QSAR model was developed to predict the inhibitory activity of a series of non-nucleoside inhibitors against the NS5 protein of Dengue virus serotype 4. jchemlett.com The dataset used to build the model included several derivatives of 1,3-phenylene)diacetic acid, such as 2,2'-(5-(thiophen-2-yl)-1,3-phenylene)diacetic acid and 2,2'-(5-(5-chlorothiophen-2-yl)-1,3-phenylene)diacetic acid. jchemlett.com The developed QSAR model showed good statistical quality and predictive ability, indicating that the structural features of these compounds, including the this compound scaffold, are relevant to their anti-dengue virus activity. jchemlett.com The information derived from such models can guide the design of new derivatives with potentially improved potency. jchemlett.com

Materials Science Applications

The unique structural characteristics of this compound, featuring a benzene ring with two acetic acid groups at the meta-positions, make it a valuable building block in the realm of materials science. Its specific geometry and coordination capabilities have led to its use in the development of advanced materials with tailored properties, including porous frameworks for gas storage, luminescent materials, and high-performance polymers.

Porous Materials and Gas Storage (in MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nanochemres.org The tunability of their pore size, high surface area, and the potential for functionalization make them promising candidates for gas storage and separation. nih.gov this compound and its derivatives have been utilized as organic linkers in the synthesis of MOFs, contributing to the creation of frameworks with specific gas adsorption properties.

The introduction of this compound into MOF structures can influence the framework's architecture and, consequently, its interaction with gas molecules. For instance, the geometric layout of the dicarboxylate groups in this compound can lead to the formation of MOFs with distinct channel shapes and sizes. These structural attributes are critical for selective gas adsorption, where the framework shows a preferential uptake of one gas over another. Research in this area focuses on designing MOFs with optimized pore environments for the storage of gases like hydrogen and methane, which are of significant interest for clean energy applications. researchgate.net

Furthermore, the stability of the MOF is a crucial factor for practical applications. MOFs constructed with linkers like this compound are investigated for their thermal and chemical stability to ensure they can withstand the conditions of gas storage and release cycles. researchgate.netrsc.org The development of robust MOFs with high gas uptake capacity remains an active area of research, with this compound playing a role as a versatile organic linker.

Luminescent Materials (in Lanthanide Complexes and MOFs)

The incorporation of this compound into lanthanide complexes and Metal-Organic Frameworks (MOFs) has led to the development of novel luminescent materials. usf.edu These materials exhibit intriguing photophysical properties, largely due to the interplay between the organic linker and the lanthanide metal centers. mdpi.comosti.gov

Lanthanide ions are known for their characteristic and sharp emission bands, but their direct excitation is often inefficient. usf.edu In lanthanide-based MOFs and complexes, the organic linker, such as the deprotonated form of this compound (phenylenediacetate), can act as an "antenna." mdpi.com This means the organic ligand absorbs energy (typically from UV light) and efficiently transfers it to the lanthanide ion, which then emits light at its characteristic wavelength. researchgate.net This process, known as the antenna effect, significantly enhances the luminescence intensity of the lanthanide ion. usf.edu

Researchers have synthesized and characterized a variety of lanthanide complexes and MOFs using phenylenediacetic acid isomers. For example, solvothermal reactions of lanthanide(III) salts with 1,2-phenylenediacetic acid have yielded 2D coordination polymers. mdpi.com Studies on these materials have revealed that the coordination environment of the lanthanide ion and the specific structure of the framework can influence the luminescent properties, including the emission wavelength and quantum yield. usf.edumdpi.com

Furthermore, by combining different lanthanide ions within the same MOF structure, it is possible to achieve tunable light emission. researchgate.net For instance, co-doping a MOF with Eu³⁺ (which typically emits red light) and Tb³⁺ (which typically emits green light) can result in materials that exhibit different colors of light, and even white light, by carefully controlling the ratio of the lanthanide ions. acs.org This tunability makes these materials promising for applications in solid-state lighting, displays, and sensors. researchgate.netacs.org

Polymer Science and Engineering (e.g., high-performance polyamides)

This compound is a key monomer in the synthesis of high-performance semi-aromatic polyamides. These polymers are valued for their enhanced thermal stability, chemical resistance, and mechanical properties compared to their purely aliphatic counterparts like nylon 66. researchgate.net The incorporation of the phenyl ring from this compound into the polymer backbone introduces rigidity, which significantly elevates the glass transition temperature (Tg) and melting point of the resulting polyamide. researchgate.net

The synthesis of these polyamides typically involves the polycondensation of an aromatic diacid, such as this compound, with an aliphatic or aromatic diamine. researchgate.net For example, reacting this compound with long-chain aliphatic diamines produces semi-aromatic polyamides with a combination of desirable properties, including good processability and dimensional stability. The presence of the meta-substituted phenyl ring specifically influences the polymer's chain packing and morphology, which in turn dictates its physical and mechanical characteristics. researchgate.net

The properties of these polyamides can be tailored by varying the comonomers used in the polymerization. For instance, the use of different diamines allows for the fine-tuning of properties such as melting temperature, tensile strength, and modulus. researchgate.netgoogleapis.com Research has shown that the inclusion of a m-phenylene group can raise the glass transition temperature by approximately 165°C compared to linear aliphatic polyamides. researchgate.net This significant increase in thermal stability makes these materials suitable for applications requiring high heat resistance, such as in automotive engine components and for use in surface mount technology.

Below is a table summarizing the impact of incorporating aromatic diacids, including phenylenediacetic acid isomers, on the thermal properties of polyamides.

| Polyamide Type | Aromatic Diacid Component | Key Property Enhancements |

| Semi-aromatic Polyamide | This compound | Increased glass transition temperature, improved thermal stability. researchgate.net |

| Semi-aromatic Polyamide | p-Phenylenediacetic acid | High melting temperatures, good mechanical properties. |

| Aromatic Polyamide | Isophthalic acid | Enhanced heat resistance and durability. googleapis.com |

| Aromatic Polyamide | Terephthalic acid | High strength and modulus, chemical resistance. researchgate.netgoogleapis.com |

Theoretical and Computational Studies

Theoretical and computational methods provide invaluable insights into the molecular-level properties and behaviors of this compound and its derivatives. These approaches complement experimental findings and guide the design of new materials with desired functionalities.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.org For this compound, DFT calculations are employed to determine various fundamental properties, such as its optimized molecular geometry (bond lengths and angles), vibrational frequencies (for interpreting infrared and Raman spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. jmchemsci.commdpi.com

These calculations are crucial for understanding the reactivity and interaction of this compound. For example, the HOMO-LUMO energy gap can provide insights into the molecule's stability and its potential to participate in chemical reactions. The molecular electrostatic potential (MEP) surface, another property that can be calculated using DFT, visually represents the charge distribution within the molecule, highlighting electron-rich and electron-poor regions. als-journal.com This information is particularly useful for predicting how this compound will interact with metal ions in the formation of MOFs or how it will engage in intermolecular interactions in polymer chains.

DFT calculations are also instrumental in studying the properties of materials derived from this compound. For instance, when designing luminescent lanthanide complexes, DFT can be used to model the electronic structure of the complex and to understand the energy transfer mechanism from the organic linker to the metal center. rsc.org Similarly, in polymer science, DFT can help in predicting the conformational preferences of polymer chains and in understanding the relationship between the molecular structure and the macroscopic properties of the material.

The accuracy of DFT calculations depends on the choice of the functional and the basis set. mdpi.com Common functionals include B3LYP, and basis sets like 6-311G are often used for organic molecules. jmchemsci.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows researchers to observe the dynamic behavior of systems containing this compound and its derivatives, providing insights that are not accessible through static calculations.

In the context of materials science, MD simulations can be used to model the self-assembly of MOFs. By simulating the interactions between this compound linkers and metal clusters in a solvent, researchers can gain a better understanding of the nucleation and growth processes of MOF crystals. rsc.org These simulations can also be used to study the flexibility of MOF structures and how they respond to external stimuli, such as changes in temperature or pressure.

For polymers derived from this compound, MD simulations can be employed to investigate the conformation and dynamics of polymer chains in the amorphous or crystalline state. This can help in predicting the mechanical properties of the polymer, such as its elasticity and viscosity. Furthermore, MD simulations can be used to study the diffusion of small molecules, like gases or water, through the polymer matrix, which is important for understanding the material's barrier properties. istis.sh.cn

MD simulations are also valuable for studying the interactions between molecules. For example, they can be used to model the binding of a guest molecule within the pores of a MOF or to simulate the interaction of a polymer with a surface. nih.gov The results of these simulations can provide detailed information about the binding energies and the specific intermolecular forces involved.

The following table lists some of the key parameters and outputs from DFT and MD studies on molecules like this compound.

| Computational Method | Key Parameters | Typical Outputs | Applications |

| Density Functional Theory (DFT) | Functional (e.g., B3LYP), Basis Set (e.g., 6-311G) | Optimized geometry, HOMO/LUMO energies, Molecular Electrostatic Potential, Vibrational frequencies | Predicting reactivity, understanding electronic structure, interpreting spectroscopic data. jmchemsci.commdpi.com |

| Molecular Dynamics (MD) | Force field, Temperature, Pressure, Simulation time | Trajectories of atoms, Conformational changes, Diffusion coefficients, Binding energies | Studying self-assembly, predicting mechanical properties, understanding transport phenomena. mdpi.comnih.gov |

Conformational Analysis

The conformational flexibility of this compound is a key determinant of its chemical behavior and its utility in constructing supramolecular architectures. This flexibility arises from the rotational freedom around the single bonds of the two methylene (B1212753) (-CH₂) groups that connect the rigid benzene ring to the carboxylate functional groups. researchgate.net This allows the molecule and its corresponding dianion (mpda²⁻) to adopt various spatial arrangements, significantly influencing how it packs in a crystal lattice or coordinates to metal centers. researchgate.netiucr.orgresearchgate.netnih.gov

The crystal structure of this compound has been reported, providing a foundational understanding of its solid-state conformation. scispace.com However, more extensive conformational studies have been conducted on its derivatives, particularly in the context of metal-organic frameworks (MOFs) and coordination polymers. In these structures, the mpda²⁻ ligand can exhibit distinct conformations, often categorized as cis or trans based on the relative orientation of the two acetate (B1210297) arms with respect to the plane of the phenyl ring.

Research into coordination polymers has revealed that the conformation of the phenylenediacetate isomers can be influenced by the presence of other ligands. For instance, in a nickel(II) coordination polymer, [Ni(mpda)(mbib)]·H₂O (where mbib is 1,3-bis(1-imidazoly)benzene), the mpda²⁻ ligand adopts a cis-conformation. rsc.org In this arrangement, it functions as a "V"-type building block, connecting Ni(II) atoms to form a one-dimensional loop-containing chain. rsc.org The structural diversity observed in various cobalt(II) and nickel(II) complexes is largely attributed to the different conformations adopted by the flexible phenylenediacetate ligands. rsc.org Similarly, the isomers of phenylenediacetic acid are recognized as flexible ligands capable of adopting different conformations within crystal structures when forming coordination polymers with lanthanide ions. iucr.orgnih.gov This conformational adaptability is a critical factor in the design and synthesis of functional materials. researchgate.net

The following table summarizes the observed conformations of m-phenylenediacetate in different chemical environments as documented in crystallographic studies.

| Compound/Complex | m-Phenylenediacetate Conformation | Structural Role/Notes | Reference |

|---|---|---|---|

| This compound (H₂mpda) | Not specified in abstracts, but crystal structure is known (Refcode: HOFBOU) | Free acid solid-state structure. | scispace.com |

| [Ni(mpda)(mbib)]·H₂O | cis-conformation | Acts as a "V"-type building block in a 1D coordination polymer. | rsc.org |

| [Co(mpda)(pbib)1.5] | Not specified in abstracts, but part of a 1D coordination polymer. | Forms a 1D coordination polymer. | rsc.org |

| Cu₄{μ-(α-d-Glc-1P)}₂(μ-m-C₆H₄(CH₂COO)(CH₂COOH))₂(bpy)₄₂ | Acts as a bridging ligand. | Forms a discrete tetracopper(II) cationic complex. | acs.org |

Q & A

Q. What are the established synthetic routes for m-phenylenediacetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of m-phenylenediacetic acid typically involves catalytic coupling reactions or hydrolysis of nitrile precursors. Key variables include solvent polarity (e.g., aqueous vs. organic phases), temperature (80–120°C range), and catalyst selection (e.g., palladium-based catalysts for cross-coupling). Optimization requires a factorial design approach, where variables are systematically varied while monitoring yield via HPLC or NMR. For example, a 2×2 factorial experiment comparing solvent (water vs. ethanol) and temperature (90°C vs. 110°C) can identify interactions between parameters . Data should be tabulated to compare yields, purity (via melting point or chromatography), and reaction time.

Q. Which purification techniques are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer: Crystallization and column chromatography are primary methods. Crystallization efficiency depends on solvent choice (e.g., ethanol/water mixtures) and cooling rates, while column chromatography requires optimizing mobile phase polarity (e.g., hexane/ethyl acetate gradients). Purity is assessed via melting point analysis, NMR peak integration, or HPLC retention time consistency. A stepwise protocol might include:

Initial crude extraction with ethyl acetate.

Silica gel chromatography (70:30 hexane:ethyl acetate).

Recrystallization in ethanol.

Yield and purity data should be recorded in tables, with footnotes detailing solvent ratios and temperature .

Q. How can researchers characterize this compound’s structural and electronic properties?

Methodological Answer: Combine spectroscopic and computational methods:

- NMR : Compare <sup>1</sup>H and <sup>13</sup>C spectra to predicted shifts from databases (e.g., PubChem ).

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹).

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and confirm resonance structures.

Data should include tables of experimental vs. theoretical spectral values, with deviations analyzed for systematic errors (e.g., solvent effects) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls : Use fume hoods for synthesis/purification steps.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Exposure Monitoring : Air sampling for airborne particulates if heating the compound.

- Emergency Procedures : Immediate rinsing with water for skin/eye contact; document incidents in lab notebooks. Reference OSHA guidelines for carboxylic acid handling .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, melting points) for this compound?

Methodological Answer: Discrepancies often arise from impurities or measurement techniques. To resolve:

Replicate experiments using standardized protocols (e.g., USP melting point apparatus).

Perform comparative solubility tests in controlled solvents (e.g., DMSO, water) at 25°C.

Use DSC (Differential Scanning Calorimetry) to verify thermal properties.

Publish raw data alongside statistical analysis (e.g., ANOVA for inter-lab variability) and contextualize findings with literature .

Q. What computational strategies can predict this compound’s reactivity in novel synthetic applications?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interaction energies with common reagents (e.g., thionyl chloride).

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Docking Studies : Predict binding affinity with enzymes for catalytic applications.

Validate predictions with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Q. How can multi-variable experimental designs improve the scalability of this compound synthesis?

Methodological Answer: Adopt a Response Surface Methodology (RSM) approach:

Define critical variables (catalyst loading, temperature, solvent volume).

Use Central Composite Design (CCD) to generate a quadratic model.

Optimize for maximum yield and minimum waste.

Include 3D contour plots and ANOVA tables to highlight significant factors. Pilot-scale trials should report deviations from bench-scale results .

Q. What statistical methods are appropriate for analyzing dose-response or catalytic activity data involving this compound?

Methodological Answer:

- Nonlinear Regression : Fit IC50 curves (e.g., log-dose vs. inhibition) using tools like GraphPad Prism.

- Error Propagation Analysis : Quantify uncertainty in kinetic parameters (e.g., kcat).

- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data.

Report confidence intervals and p-values, with raw data appended in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.